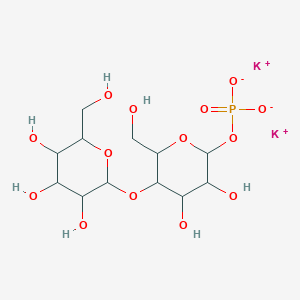
A-D-(+)-Maltose 1-phosphate dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D(+)Maltose 1-phosphate dipotassium salt is a chemical compound with the molecular formula C12H21O14PK2 and a molecular weight of 498.46 g/mol . It is a derivative of maltose, a disaccharide composed of two glucose units, where one of the glucose units is phosphorylated. This compound is often used in biochemical and molecular biology research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D(+)Maltose 1-phosphate dipotassium salt typically involves the phosphorylation of maltose. This can be achieved through enzymatic or chemical methods. In the enzymatic method, maltose is phosphorylated using specific enzymes such as maltose phosphorylase. The reaction conditions usually involve an aqueous solution with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods
Industrial production of alpha-D(+)Maltose 1-phosphate dipotassium salt often employs large-scale enzymatic processes due to their specificity and efficiency. The process involves the use of bioreactors where maltose and the phosphorylating enzyme are combined under optimal conditions. The product is then purified through various chromatographic techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D(+)Maltose 1-phosphate dipotassium salt can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dephosphorylated maltose.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled pH, temperature, and solvent systems to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of alpha-D(+)Maltose 1-phosphate dipotassium salt can yield maltobionic acid, while reduction can produce maltose. Substitution reactions can lead to the formation of various phosphorylated derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of alpha-D(+)Maltose 1-phosphate dipotassium salt involves its role as a substrate for various enzymes. In biochemical pathways, it is phosphorylated or dephosphorylated by specific enzymes, leading to the production of energy or other metabolites. The molecular targets include enzymes like maltose phosphorylase and other carbohydrate-metabolizing enzymes. The pathways involved are primarily those related to carbohydrate metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-D-Galactose 1-phosphate dipotassium salt: Similar in structure but derived from galactose instead of glucose.
Alpha-D-Glucose 1-phosphate dipotassium salt: Another phosphorylated sugar, but with a single glucose unit.
Uridine 5’-diphosphoglucose disodium salt: A nucleotide sugar involved in glycosylation reactions.
Uniqueness
Alpha-D(+)Maltose 1-phosphate dipotassium salt is unique due to its disaccharide structure with a phosphate group, making it a valuable tool for studying disaccharide metabolism and enzyme specificity. Its dual glucose units provide a distinct advantage in understanding complex carbohydrate interactions compared to monosaccharide phosphates .
Eigenschaften
Molekularformel |
C12H21K2O14P |
|---|---|
Molekulargewicht |
498.46 g/mol |
IUPAC-Name |
dipotassium;[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C12H23O14P.2K/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2 |
InChI-Schlüssel |
UAONPZUWYFNNJL-UHFFFAOYSA-L |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




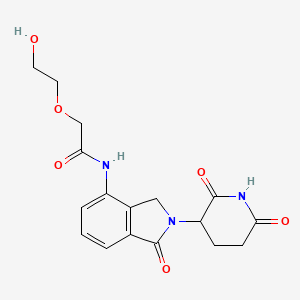
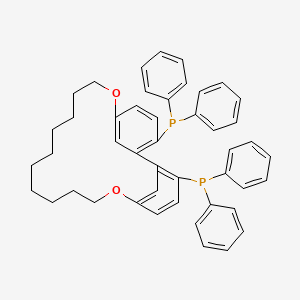

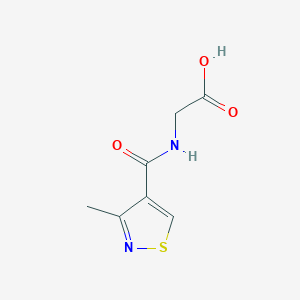

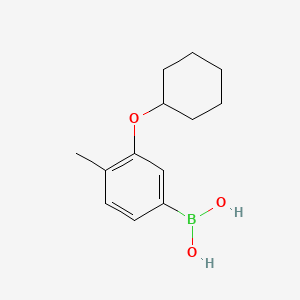

![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)


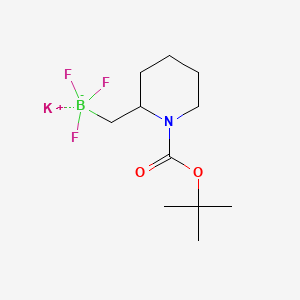
![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)
